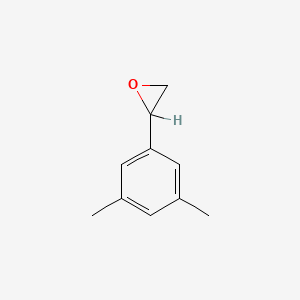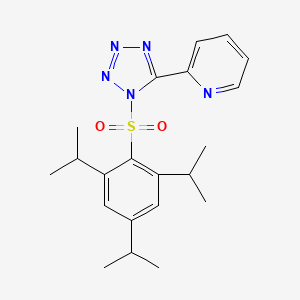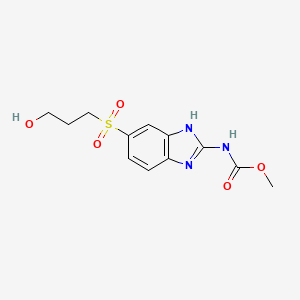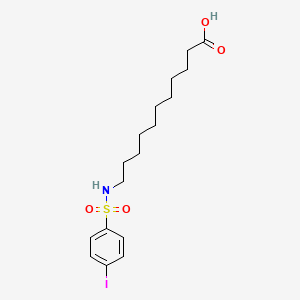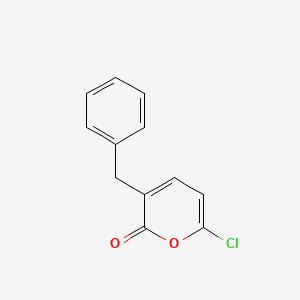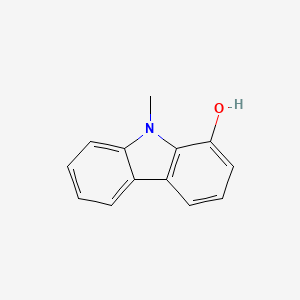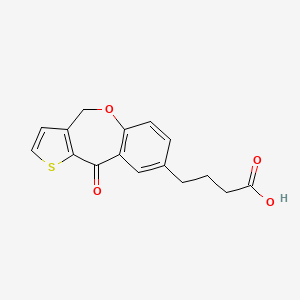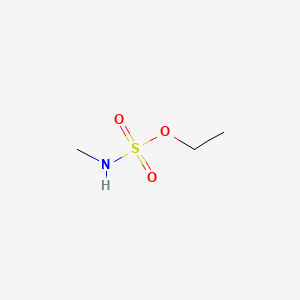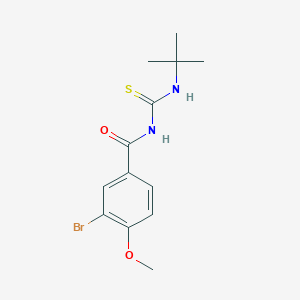![molecular formula C21H18N4O3 B1209915 1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea is a member of ureas.
Scientific Research Applications
Molecular Complexation and Crystal Engineering
The compound has been studied for its potential in crystal engineering, particularly in the design of noncentrosymmetric structures for nonlinear optics. Molecular complexes formed with this compound exhibit second harmonic generation (SHG) activity, crucial for applications in nonlinear optical devices. The orientation of chromophores linked by hydrogen bonds plays a significant role in determining the materials' nonlinear optical behavior, highlighting the compound's relevance in designing advanced optical materials (Muthuraman et al., 2001).
Enzyme Inhibition and Anticancer Activity
Research indicates that derivatives of the compound exhibit enzyme inhibition properties and have shown potential in anticancer applications. The inhibition effect on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase has been documented, suggesting its use in designing inhibitors for these enzymes. Moreover, some derivatives have displayed significant in vitro anticancer activity, highlighting the compound's potential in cancer treatment research (Mustafa et al., 2014).
Antimicrobial Activity
N-substituted derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. The structural attributes of these derivatives, established through various spectroscopic techniques, correlate with their moderate antimicrobial activity, making them of interest in the development of new antimicrobial agents (Reddy et al., 2003).
Synthesis and Characterization
Detailed studies have been conducted on the synthesis methods, yielding high-quality derivatives of the compound. The synthesis involves intricate reactions and is characterized by advanced spectroscopic techniques, ensuring the precise development of the compound for further applications (Sarantou et al., 2022).
properties
Product Name |
1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea |
|---|---|
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxopyridin-3-yl]urea |
InChI |
InChI=1S/C21H18N4O3/c1-28-18-10-6-16(7-11-18)14-25-12-2-3-19(20(25)26)24-21(27)23-17-8-4-15(13-22)5-9-17/h2-12H,14H2,1H3,(H2,23,24,27) |
InChI Key |
ZENMHPOTIGKQQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=CC=C(C2=O)NC(=O)NC3=CC=C(C=C3)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C(C2=O)NC(=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






